1-(3-chlorophenyl)-1H-pyrazol-5-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

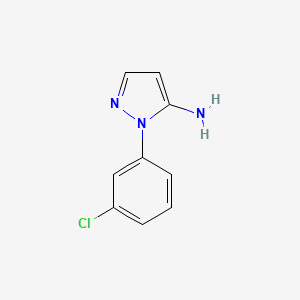

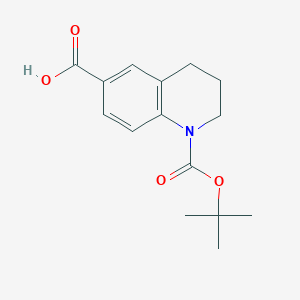

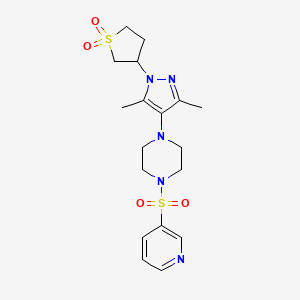

“1-(3-chlorophenyl)-1H-pyrazol-5-amine” is a compound that contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound. The pyrazole ring is a five-membered ring with two nitrogen atoms and three carbon atoms. The compound also has an amine group (-NH2) and a chlorophenyl group attached to it .

Molecular Structure Analysis

The molecular structure of “1-(3-chlorophenyl)-1H-pyrazol-5-amine” would consist of a pyrazole ring with an amine group attached at the 5-position and a chlorophenyl group attached at the 1-position .Chemical Reactions Analysis

Again, while specific reactions involving “1-(3-chlorophenyl)-1H-pyrazol-5-amine” are not available, pyrazole compounds are known to undergo a variety of chemical reactions. They can act as ligands in coordination chemistry, and they can also undergo reactions at the 3-position of the pyrazole ring .Scientific Research Applications

Chemical Synthesis

“1-(3-chlorophenyl)-1H-pyrazol-5-amine” is used in the synthesis of various chemical compounds. For instance, it can be used to produce “5-Amino-1-(3-chlorophenyl)-1H-pyrazole-4-carbonitrile”, a compound that is available for purchase from scientific chemical suppliers .

Development of Schiff-Base Complexes

This compound can also be used in the synthesis of Schiff-base complexes. For example, a ligand named “1-(3-chlorophenyl)-N-(pyridine-2-yl)methanimine” Schiff base was obtained by mixing 2-amino pyridine with 3-chloro benzaldehyde in methanol . Transition metals, like Cu(II), were added to the prepared ligand as a dopant .

Potentiometric Sensors

“1-(3-chlorophenyl)-1H-pyrazol-5-amine” can be used in the development of potentiometric sensors. A study has shown that a supramolecular architecture from the assembly of 15-crown-5 and sodium tetraphenylboron has been utilized as an ionophore for the selective recognition of “1-(3-chlorophenyl)piperazine” (mCPP), a new psychoactive substance .

Drug Detection

The compound can be used in the detection of drugs. As mentioned above, it has been used in the development of sensors for the selective determination of mCPP, a substance that produces stimulant and hallucinogenic effects similar to ecstasy .

Pharmacological Research

“1-(3-chlorophenyl)-1H-pyrazol-5-amine” can be used in pharmacological research, particularly in the study of new psychoactive substances like mCPP .

Material Science

In material science, this compound can be used in the development of new materials with unique properties. For instance, when doped with transition metals, the resulting Schiff-base complexes can exhibit interesting physical and chemical properties .

Mechanism of Action

Target of Action

The compound “1-(3-chlorophenyl)-1H-pyrazol-5-amine” is a derivative of the phenylpiperazine class . It primarily targets the 5-hydroxytryptamine receptor 2C (5-HT2C) in humans . The 5-HT2C receptor is a subtype of the 5-HT2 receptor that binds the neurotransmitter serotonin. It is known to play a significant role in mood and anxiety disorders .

Mode of Action

The compound acts as an agonist at the 5-HT2C receptor . Agonists are substances that bind to specific receptors and trigger a response in the cell. By binding to the 5-HT2C receptor, “1-(3-chlorophenyl)-1H-pyrazol-5-amine” enhances the action of serotonin, a neurotransmitter that contributes to feelings of well-being and happiness .

Biochemical Pathways

It is known that the activation of 5-ht2c receptors leads to the release of various neurotransmitters such as dopamine and norepinephrine . These neurotransmitters are involved in a variety of physiological functions, including mood regulation, appetite, and sleep .

Pharmacokinetics

Similar compounds in the phenylpiperazine class are known to be metabolized in the liver, specifically by the cyp2d6 enzyme . The elimination half-life of these compounds can range from 4 to 14 hours

Result of Action

The activation of 5-HT2C receptors by “1-(3-chlorophenyl)-1H-pyrazol-5-amine” can lead to various molecular and cellular effects. For instance, it can result in the release of neurotransmitters, which can influence mood and behavior . .

Action Environment

The action, efficacy, and stability of “1-(3-chlorophenyl)-1H-pyrazol-5-amine” can be influenced by various environmental factors. These can include the presence of other drugs or substances in the body, the pH of the environment, and the individual’s genetic makeup. For instance, the presence of other drugs that inhibit or induce the CYP2D6 enzyme could potentially affect the metabolism and efficacy of this compound

properties

IUPAC Name |

2-(3-chlorophenyl)pyrazol-3-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClN3/c10-7-2-1-3-8(6-7)13-9(11)4-5-12-13/h1-6H,11H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRYREVLPUANDIV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)N2C(=CC=N2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClN3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.63 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

15001-15-7 |

Source

|

| Record name | 1-(3-chlorophenyl)-1H-pyrazol-5-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-((4-Bromophenyl)sulfonyl)-5-(4-(2-methoxyphenyl)piperazin-1-yl)-[1,2,3]triazolo[1,5-a]quinazoline](/img/structure/B2365197.png)

![2-Methoxyethyl 5-[2-(4-bromophenyl)-2-oxoethoxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2365199.png)

![6-Amino-3-benzyl-3-azabicyclo[3.1.1]heptane-6-carboxylic acid dihydrochloride](/img/structure/B2365208.png)

![6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazolo[1,5-a]pyridine](/img/structure/B2365209.png)